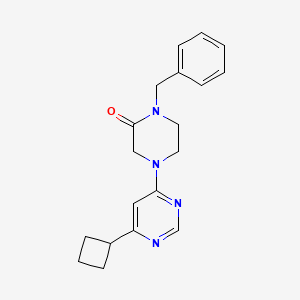
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound consists of a pyrazine core linked to a pyrrole and oxadiazole moiety, making it a versatile molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of 1-Ethyl-1H-pyrrole-2-carboxylic Acid:
Pyrrole is alkylated using ethyl iodide under basic conditions to yield 1-ethyl-1H-pyrrole.
The carboxylation of 1-ethyl-1H-pyrrole involves the use of carbon dioxide under pressure, producing 1-ethyl-1H-pyrrole-2-carboxylic acid.
Synthesis of 1,2,4-Oxadiazole Derivative:
1-ethyl-1H-pyrrole-2-carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride.
The acyl chloride is reacted with amidoxime to form the 1,2,4-oxadiazole ring structure.
Attachment of Pyrazine Moiety:
The oxadiazole derivative is coupled with pyrazine-2-carboxylic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) to yield the final product, this compound.
Industrial Production Methods: Industrial production may involve similar steps with optimization for large-scale synthesis, focusing on reaction efficiency, yield, and purity. This often includes continuous flow chemistry techniques and the use of automated systems for precise control over reaction conditions.
化学反应分析
Types of Reactions It Undergoes: N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation:
This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides or carboxylic acid derivatives.
Reduction:
Reduction reactions may involve agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), leading to reduced forms of the carboxamide group.
Substitution:
Substitution reactions can occur on the pyrazine ring, where electrophiles or nucleophiles replace hydrogen atoms under appropriate conditions.
Common Reagents and Conditions Used:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic/nucleophilic agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced carboxamide.
Substitution: Varied substituted pyrazine derivatives.
科学研究应用
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is utilized in numerous scientific research domains due to its unique properties:
Chemistry:
Serves as a building block for the synthesis of more complex molecules.
Investigated for its reactivity and stability under various chemical conditions.
Biology:
Explored for its potential biological activity, including antimicrobial and antifungal properties.
Studied as a ligand for binding to specific biomolecules.
Medicine:
Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Examined for its pharmacokinetic and pharmacodynamic properties.
Industry:
Used in the development of novel materials, including polymers and nanomaterials.
Investigated for its use in sensors and electronic devices.
作用机制
The exact mechanism by which N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide exerts its effects depends on its specific application:
Biological Activity:
The compound may interact with cellular targets such as enzymes, receptors, or DNA, disrupting their normal function.
Potential pathways include inhibition of enzyme activity or interference with signal transduction pathways.
Chemical Interactions:
The compound's reactivity can be attributed to the presence of the oxadiazole and pyrazine rings, which can engage in various chemical reactions, modulating its activity.
相似化合物的比较
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide.
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)methyl)pyrazine-2-carboxamide.
N-((3-(1-ethyl-1H-indol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide.
Unique Features:
The presence of the oxadiazole ring provides unique chemical stability and reactivity.
The combination of the pyrrole and pyrazine moieties enhances its versatility in chemical synthesis and biological applications.
This compound's distinct structure and properties make it a valuable asset in various scientific and industrial fields, paving the way for innovative research and development.
属性
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-20-7-3-4-11(20)13-18-12(22-19-13)9-17-14(21)10-8-15-5-6-16-10/h3-8H,2,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESQBQIBVWSZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)

![4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE](/img/structure/B2705901.png)

![3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B2705903.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2705904.png)
![3-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705906.png)

(2-phenoxyethyl)-lambda~6~-sulfane](/img/structure/B2705908.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2705910.png)




